molecular formula C15H26N4O2 B1415300 tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate CAS No. 2173136-32-6

tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate

Cat. No.: B1415300
CAS No.: 2173136-32-6
M. Wt: 294.39 g/mol
InChI Key: FZMGITWDHXTWRQ-UHFFFAOYSA-N
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Description

Tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C15H26N4O2 and its molecular weight is 294.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available imidazole derivatives and piperidine. The general synthetic route includes:

  • Formation of the Imidazole Derivative : The 5-methyl-1H-imidazole is synthesized through the reaction of appropriate carbonyl compounds with imidazole precursors.
  • Piperidine Substitution : The piperidine ring is introduced via nucleophilic substitution reactions.
  • Carbamate Formation : The final step involves the formation of the carbamate group through reaction with tert-butyl chloroformate.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. In vitro studies have shown that derivatives containing imidazole and piperidine moieties exhibit significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC50 values ranging from 2.43 to 7.84 μM for MDA-MB-231 cells, indicating effective growth inhibition .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Microtubule Destabilization : Some compounds with similar structures have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : The compound may enhance caspase activity, promoting programmed cell death in malignant cells .

Table 1: Biological Activity Summary

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-2312.43 - 7.84Microtubule destabilization
Other Related CompoundsHepG24.98 - 14.65Apoptosis induction

Case Studies

Case Study 1: Anticancer Activity in MDA-MB-231 Cells

In a controlled study, the compound was evaluated for its ability to induce apoptosis in MDA-MB-231 cells. The results indicated that at a concentration of 10 μM, there was a significant increase in caspase-3 activity (1.33–1.57 times), confirming its role as an apoptosis inducer .

Case Study 2: Selectivity Against Non-Cancerous Cells

Further investigations revealed that the compound exhibited higher selectivity against cancerous cells compared to non-cancerous LLC-PK1 cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name

tert-butyl N-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-11-13(17-10-16-11)9-19-7-5-12(6-8-19)18-14(20)21-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMGITWDHXTWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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